molecular formula C10H10N2O2 B13985920 7,8-Dimethylquinazoline-2,4(1H,3H)-dione CAS No. 62484-19-9

7,8-Dimethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B13985920
CAS No.: 62484-19-9
M. Wt: 190.20 g/mol
InChI Key: BQTVVSHVQABMAB-UHFFFAOYSA-N
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Description

7,8-Dimethylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound with a quinazoline core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The quinazoline scaffold is known for its biological activity, making derivatives like this compound valuable for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethylquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-3,4-dimethylbenzoic acid with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further utilized in medicinal chemistry and material science applications.

Scientific Research Applications

7,8-Dimethylquinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 7,8-Dimethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4-dione: Lacks the 7,8-dimethyl substitution, which can affect its biological activity and chemical reactivity.

    6,7-Dimethylquinazoline-2,4(1H,3H)-dione: Similar structure but with different substitution pattern, leading to variations in properties.

    Quinoline derivatives: Share a similar core structure but differ in the nitrogen placement and ring fusion, resulting in different chemical and biological properties.

Uniqueness

7,8-Dimethylquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new drugs and materials with tailored properties.

Properties

IUPAC Name

7,8-dimethyl-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-5-3-4-7-8(6(5)2)11-10(14)12-9(7)13/h3-4H,1-2H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTVVSHVQABMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)NC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598998
Record name 7,8-Dimethylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62484-19-9
Record name 7,8-Dimethylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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